molecular formula C7H11Cl2N3 B6222177 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride CAS No. 2758004-70-3

5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride

Cat. No. B6222177
CAS RN: 2758004-70-3
M. Wt: 208.1
InChI Key:
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Description

5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride (PPD) is a heterocyclic compound with a molecular formula of C7H6Cl2N4. It is a derivative of pyrazine and is found in various natural products. PPD is used in a variety of scientific applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the exploration of its mechanism of action.

Scientific Research Applications

5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the exploration of its mechanism of action. It is an important intermediate in the synthesis of several drugs, such as the anti-inflammatory drug ketoprofen and the anticonvulsant drug lamotrigine. 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has also been used in the synthesis of other drugs, including the anti-diabetic drug glimepiride and the anti-cancer drug lapatinib. Additionally, 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has been used in the synthesis of dyes and pigments, such as the blue pigment indigo.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride is not fully understood. However, it is believed to exert its effects by acting as a ligand that binds to certain proteins or enzymes in the body, such as cytochrome P450 enzymes. This binding can lead to the inhibition of certain biochemical pathways, resulting in the desired physiological effects. Additionally, 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has been shown to interact with certain receptors, such as the GABA receptor, which can lead to an increase in the production of certain neurotransmitters, such as GABA and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride are not fully understood. However, it has been shown to have anti-inflammatory, anticonvulsant, and anti-diabetic properties. Additionally, 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has been shown to have antidepressant and anxiolytic effects. It has also been shown to have neuroprotective and cardioprotective effects, as well as to reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity, and is relatively stable. Additionally, 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride is relatively inexpensive and can be stored for extended periods of time. However, there are some limitations to using 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride in laboratory experiments. For example, it is difficult to obtain in large quantities and its effects can vary depending on the concentration used. Additionally, 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride can be toxic if handled improperly.

Future Directions

There are several potential future directions for the use of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride. For example, further research could be conducted to explore its potential uses in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research could be conducted to explore the mechanism of action of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride and to identify potential new uses for the compound. Additionally, further research could be conducted to explore the potential interactions of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride with other compounds or drugs. Finally, further research could be conducted to explore the potential side effects of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride and to identify ways to reduce or eliminate them.

Synthesis Methods

5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride can be synthesized through a variety of methods, including the condensation of 4-chloro-2-methylpyridine and 2-aminopyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted in a reaction flask at temperatures ranging from 80 to 120 °C for several hours. The reaction can also be conducted in the presence of a base, such as pyridine or triethylamine. The reaction produces a white crystalline solid that can be filtered and dried for further use.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride involves the condensation of 2,3-diaminopyridine with 1,2-diketone followed by cyclization and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2,3-diaminopyridine", "1,2-diketone", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3-diaminopyridine with 1,2-diketone in the presence of a suitable solvent and catalyst to form an intermediate product.", "Step 2: Cyclization of the intermediate product by heating at a suitable temperature to form the pyrido[3,4-b]pyrazine ring system.", "Step 3: Quaternization of the pyrido[3,4-b]pyrazine ring system with hydrochloric acid to form the dihydrochloride salt of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine." ] }

CAS RN

2758004-70-3

Product Name

5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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